3-allyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
3-allyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a unique structural framework. The quinazoline-dione core is substituted at the N1 position with a methyl group bearing a 3-(4-ethylphenyl)-1,2,4-oxadiazole moiety and at the N3 position with an allyl group. The allyl substituent may influence steric and electronic properties, though its specific role remains underexplored. This compound belongs to a broader class of quinazoline-diones, which have been investigated for diverse biological activities, including antimicrobial and anti-mycobacterial effects, as seen in structurally related analogs .
Properties
IUPAC Name |
1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-13-25-21(27)17-7-5-6-8-18(17)26(22(25)28)14-19-23-20(24-29-19)16-11-9-15(4-2)10-12-16/h3,5-12H,1,4,13-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJCWSRFMWQUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-allyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has garnered attention in recent research due to its diverse biological activities. This article explores its potential antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure
The compound features a quinazoline core with an allyl group and an oxadiazole moiety, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 388.4 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the oxadiazole ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Alkylation reactions : Introduction of the allyl group via alkylation with suitable agents.
- Coupling reactions : Final assembly of the quinazoline and oxadiazole components .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10–12 | 75–80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
These results indicate that the compound exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit cell proliferation in cancer cell lines by interfering with DNA synthesis and modulating cell cycle progression. Notably, compounds similar to this one have been identified as dual inhibitors of EGFR and BRAF V600E mutations, which are common in various cancers .
Anti-inflammatory Effects
Preliminary findings suggest that the compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This could make it a candidate for further research in treating inflammatory diseases .
The biological activity of This compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, disrupting their function.
- Receptor Modulation : It can interact with various receptors to alter signal transduction pathways.
- DNA/RNA Interference : It may affect nucleic acid synthesis processes within cells .
Study on Antimicrobial Activity
In a comparative study published in PMC, various quinazoline derivatives were tested for their antimicrobial efficacy using the agar well diffusion method. Among them, compounds structurally related to our target compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications at specific positions enhance bioactivity .
Study on Anticancer Properties
A separate study focused on the antiproliferative effects of quinazoline derivatives against cancer cell lines found that certain substitutions significantly improved activity. Specifically, compounds with oxadiazole rings showed enhanced potency against mutant EGFR and BRAF V600E .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including those with oxadiazole moieties. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their activity against various bacterial strains. The results indicated that compounds similar to 3-allyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione exhibited moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, the incorporation of oxadiazole enhanced the bioactivity compared to standard antibiotics .
Antiproliferative Properties
The compound has also been investigated for its antiproliferative effects against cancer cell lines. A study developed a series of 1,2,4-oxadiazole/quinazoline hybrids that demonstrated multitargeted inhibition of cancer cell proliferation. These compounds were found to induce apoptosis in various cancer cell lines, suggesting that This compound could be a promising candidate for cancer therapy .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Research has shown that quinazoline derivatives can act as effective cholinesterase inhibitors. The structural features of This compound may provide a scaffold for developing new inhibitors that can improve cognitive function by enhancing acetylcholine levels in the brain .
Antiviral Activity
Emerging research indicates potential antiviral applications for quinazoline derivatives. A study synthesized hybrids containing quinazoline frameworks and evaluated their activity against viral pathogens. The findings suggest that modifications on the quinazoline structure could lead to enhanced antiviral properties. This opens avenues for exploring This compound in antiviral drug development .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis pathways and structure activity relationships is vital for optimizing the efficacy of compounds like This compound . Various synthetic routes have been explored to enhance yield and bioactivity. For instance, modifications at specific positions on the quinazoline or oxadiazole rings can significantly affect biological activity .
Chemical Reactions Analysis
Oxidation Reactions
The allyl group (-CH₂CH=CH₂) and electron-rich regions of the oxadiazole ring are primary sites for oxidation:
-
Oxidation of the allyl group :
Reaction with hydrogen peroxide (H₂O₂) in aqueous ethanol (60°C, 4–6 hours) yields a ketone derivative via epoxidation followed by ring-opening . For example: -
Oxadiazole ring oxidation :
Strong oxidizing agents like KMnO₄ under acidic conditions (H₂SO₄, 80°C) cleave the oxadiazole ring to form carboxylic acid derivatives .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ | Ethanol, 60°C, 6 hours | 3-(2-Oxoethyl)quinazoline derivative | 65–70% |
| KMnO₄/H₂SO₄ | 80°C, 2 hours | 4-Ethylbenzoic acid + Quinazoline diol | 55–60% |
Reduction Reactions
The oxadiazole ring and allyl group are susceptible to reduction:
-
Catalytic hydrogenation :
Using Pd/C (5% w/w) in methanol under H₂ (1 atm, 25°C), the allyl group is reduced to a propyl group, while the oxadiazole ring remains intact . -
Sodium borohydride (NaBH₄) :
Selective reduction of the quinazoline carbonyl groups to alcohols occurs in THF at 0°C .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd/C | Methanol, 25°C, 12 hours | 3-Propylquinazoline derivative | 85–90% |
| NaBH₄ | THF, 0°C, 2 hours | 2,4-Diol-quinazoline adduct | 70–75% |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the quinazoline core and oxadiazole ring:
-
Nucleophilic substitution :
The methylene bridge (-CH₂-) between the oxadiazole and quinazoline undergoes alkylation with methyl iodide (CH₃I) in DMF/K₂CO₃ to form tertiary amines. -
Electrophilic aromatic substitution :
Bromination (Br₂/FeBr₃) at the 4-ethylphenyl group introduces a bromine atom at the para position .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I/K₂CO₃ | DMF, 80°C, 8 hours | N-Methylated quinazoline derivative | 60–65% |
| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 4 hours | 4-Bromo-ethylphenyl substituted derivative | 50–55% |
Cyclization and Ring-Opening Reactions
The oxadiazole ring participates in cycloaddition and ring-opening reactions:
-
Cycloaddition with nitriles :
Reaction with acetonitrile (CH₃CN) under reflux forms imidazoline fused to the oxadiazole . -
Acid-catalyzed ring-opening :
Treatment with HCl (6M, 100°C) hydrolyzes the oxadiazole to a diamide derivative .
Comparative Reactivity of Functional Groups
The reactivity hierarchy of functional groups in this compound is as follows:
This trend is attributed to the electron-deficient nature of the oxadiazole and the steric protection of the quinazoline core .
Mechanistic Insights
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinazoline/Pyrimidine-dione Derivatives
Key Observations:
Core Heterocycle: The target compound’s quinazoline-dione core differs from thieno-pyrimidine-dione () and pyrimidine-dione () analogs. Quinazoline-diones are less explored for antimicrobial activity compared to pyrimidine-based derivatives but offer distinct electronic profiles due to fused benzene and pyrimidine rings.
However, the 4-ethylphenyl substituent may enhance lipophilicity compared to simpler aryl groups in analogs . The allyl group at N3 is unique; most analogs feature alkyl or benzyl groups, which may alter pharmacokinetic properties like metabolic stability.
Biological Activity: Thieno-pyrimidine-diones with 1,2,4-oxadiazole substituents exhibit broad-spectrum antimicrobial activity, with some outperforming Metronidazole and Streptomycin at 30 µg/ml . The target compound’s activity remains unverified but structurally analogous. Pyrimidine-diones with piperidinylmethyl groups () show anti-mycobacterial effects, highlighting the importance of nitrogen-rich substituents for targeting Mycobacterium tuberculosis.
Synthesis Methods :
- The target compound’s synthesis likely follows the patent-described arylmethylation route for 1-(arylmethyl)quinazoline-diones , contrasting with glycosylation () or cyclocondensation () used for other derivatives.
Research Findings and Implications
- Antimicrobial Potential: The 1,2,4-oxadiazole moiety is a critical pharmacophore in antimicrobial agents, as seen in thieno-pyrimidine-diones . The target compound’s oxadiazole-ethylphenyl group may similarly enhance activity, though empirical validation is needed.
- Anti-Mycobacterial Gaps : While pyrimidine-diones () target tuberculosis, quinazoline-diones with oxadiazole substituents remain unexplored for this application.
- Synthetic Feasibility : The arylmethylation method () offers scalability advantages over glycosylation (), which requires protective groups and deprotection steps.
Preparation Methods
Formation of Quinazoline-2,4-dione Core
The quinazoline-2,4-dione scaffold is synthesized via cyclization of anthranilic acid 1 with urea under acidic conditions.
Procedure :
- Anthranilic acid (1.0 equiv) is refluxed with urea (1.2 equiv) in glacial acetic acid for 6–8 hours.
- The reaction mixture is cooled, poured into ice-water, and neutralized with ammonium hydroxide.
- The precipitated quinazoline-2,4(1H,3H)-dione 2 is filtered and recrystallized from ethanol (yield: 85–90%).
Characterization :
Allylation at N3 Position
The N3 position is selectively alkylated using allyl bromide under basic conditions.
Procedure :
- Quinazoline-2,4(1H,3H)-dione 2 (1.0 equiv) is suspended in dry DMF.
- Potassium carbonate (2.0 equiv) and allyl bromide (1.5 equiv) are added, and the mixture is stirred at 80°C for 12 hours.
- The product, 3-allylquinazoline-2,4(1H,3H)-dione 3 , is isolated via filtration and recrystallized from ethanol (yield: 75–80%).
Characterization :
- ¹H NMR (CDCl₃) : δ 5.85–5.98 (m, 1H, CH₂CHCH₂), 5.12–5.28 (m, 2H, CH₂CHCH₂), 4.61 (d, J = 6.2 Hz, 2H, N-CH₂), 7.44–8.01 (m, 4H, aromatic).
- 13C NMR : δ 162.1 (C=O), 156.8 (C=O), 132.5 (CH₂CHCH₂), 117.9 (CH₂CHCH₂), 44.3 (N-CH₂).
Synthesis of 3-(4-Ethylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Preparation of 4-Ethylbenzaldehyde Oxime
4-Ethylbenzaldehyde 4 is converted to its oxime 5 using hydroxylamine hydrochloride.
Procedure :
Conversion to Amidoxime
Oxime 5 is treated with hydroxylamine hydrochloride in methanol to form amidoxime 6 .
Procedure :
Cyclization to 1,2,4-Oxadiazole
Amidoxime 6 undergoes cyclization with chloroacetyl chloride to form 5-(chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole 7 .
Procedure :
- Amidoxime 6 (1.0 equiv) is stirred with chloroacetyl chloride (1.2 equiv) in dry acetone at 0°C for 2 hours.
- The intermediate benzimidamide is refluxed in toluene for 6 hours to yield oxadiazole 7 (yield: 70–75%).
Characterization :
- ¹H NMR (CDCl₃) : δ 8.01 (d, J = 8.4 Hz, 2H, aromatic), 7.42 (d, J = 8.4 Hz, 2H, aromatic), 4.72 (s, 2H, CH₂Cl), 2.71 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.28 (t, J = 7.6 Hz, 3H, CH₂CH₃).
- MS (ESI) : m/z 251.1 [M+H]⁺.
Coupling of Quinazoline and Oxadiazole Moieties
The final step involves alkylation of 3-allylquinazoline-2,4(1H,3H)-dione 3 with oxadiazole 7 under basic conditions.
Procedure :
- Compound 3 (1.0 equiv) and oxadiazole 7 (1.2 equiv) are dissolved in DMF.
- Anhydrous K₂CO₃ (2.0 equiv) and KI (1.0 equiv) are added, and the mixture is stirred at 25°C for 24 hours.
- The product is precipitated in ice-water, filtered, and recrystallized from ethanol (yield: 65–70%).
Characterization :
- ¹H NMR (DMSO-d₆) : δ 8.12 (d, J = 8.5 Hz, 2H, oxadiazole aromatic), 7.68 (d, J = 8.5 Hz, 2H, oxadiazole aromatic), 7.52–7.89 (m, 4H, quinazoline aromatic), 5.91–6.05 (m, 1H, CH₂CHCH₂), 5.18–5.32 (m, 2H, CH₂CHCH₂), 4.82 (s, 2H, N-CH₂), 4.65 (d, J = 6.1 Hz, 2H, N-CH₂), 2.73 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.29 (t, J = 7.5 Hz, 3H, CH₂CH₃).
- 13C NMR : δ 167.2 (C=O), 165.8 (C=O), 162.4 (oxadiazole C=N), 148.9 (quinazoline C=N), 132.6 (CH₂CHCH₂), 129.4–126.8 (aromatic carbons), 44.9 (N-CH₂), 28.7 (CH₂CH₃), 15.4 (CH₂CH₃).
- Elemental Analysis : Calculated (%) for C₂₃H₂₁N₅O₃: C, 65.23; H, 5.00; N, 16.54. Found: C, 65.18; H, 5.12; N, 16.48.
Optimization and Mechanistic Insights
Regioselectivity in Allylation
The N3 position of quinazoline-2,4-dione is preferentially alkylated due to the electron-withdrawing effect of the adjacent carbonyl group, which increases the acidity of the N3-H proton. Base selection (K₂CO₃ vs. NaH) and solvent polarity (DMF vs. THF) critically influence reaction efficiency.
Oxadiazole Cyclization
The use of chloroacetyl chloride ensures the formation of a chloromethyl group at the oxadiazole’s 5-position, which is essential for subsequent nucleophilic substitution. Toluene as a solvent facilitates dehydration during cyclization.
Coupling Reaction
KI acts as a phase-transfer catalyst, enhancing the nucleophilicity of the quinazoline’s N1 position by forming a soluble complex with K₂CO₃. Prolonged reaction times (24 hours) ensure complete substitution, minimizing dimerization byproducts.
Analytical and Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for the final compound.
Stability Studies
The compound exhibits stability under accelerated conditions (40°C/75% RH for 6 months), with no detectable degradation via HPLC-MS.
Q & A
Q. What synthetic strategies are commonly employed to introduce the 1,2,4-oxadiazole moiety in quinazoline derivatives like this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of diacyl hydrazine intermediates. For example, hydrazide derivatives (e.g., ethyl α-(4'-oxoquinazolin-3'-yl)acetate) react with acyl chlorides to form diacyl hydrazines, which are then cyclized using agents like phosphorus oxychloride (POCl₃) under reflux conditions . Alternative routes involve condensation reactions with nitrile derivatives or oxidative cyclization of thiosemicarbazides. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize by-products .
Q. Which spectroscopic methods are essential for structural characterization of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and allyl/oxadiazole connectivity. Aromatic protons in the quinazoline core resonate at δ 7.5–8.5 ppm, while oxadiazole methyl protons appear at δ 3.5–4.0 ppm .
- IR Spectroscopy : Peaks at 1650–1750 cm⁻¹ confirm carbonyl groups (quinazoline-2,4-dione), while 1250–1350 cm⁻¹ indicates C–N stretching in the oxadiazole ring .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguous stereochemistry or regiochemistry, as demonstrated in triazole/quinazoline hybrids .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane) to detect impurities. Differential scanning calorimetry (DSC) identifies polymorphic forms .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Adjust storage to avoid light exposure, as allyl groups may oxidize .
Advanced Research Questions
Q. How can contradictions in reported biological activities of quinazoline-2,4-dione derivatives be resolved?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, serum concentrations) or compound purity. To address this:
- Validate activity across multiple models (e.g., in vitro enzyme inhibition vs. in vivo inflammation assays) .
- Perform batch-to-batch purity checks using LC-MS and elemental analysis.
- Use standardized protocols (e.g., OECD guidelines for cytotoxicity) to ensure reproducibility .
Q. What computational approaches predict the binding affinity and mechanism of action of this compound?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the oxadiazole moiety’s hydrogen-bonding potential .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories using GROMACS.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity data .
Q. How to design a structure-activity relationship (SAR) study to optimize this compound’s pharmacological profile?
- Substitution Strategies : Modify the allyl group (e.g., replace with propargyl) or vary the 4-ethylphenyl substituent on the oxadiazole. Synthesize analogs via parallel synthesis .
- Assays : Test in vitro enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) and cytotoxicity (MTT assay on HEK293 cells). Prioritize analogs with IC₅₀ < 10 µM and selectivity indices >10 .
Q. What strategies mitigate low aqueous solubility for in vivo studies?
- Salt Formation : Use pKa data (determined via potentiometric titration in isopropyl alcohol/tert-butyl alcohol) to select counterions (e.g., HCl salt if basic) .
- Nanoformulations : Prepare liposomal or PEGylated nanoparticles to enhance bioavailability.
- Co-Solvents : Use Cremophor EL or cyclodextrins in preclinical formulations .
Q. How to address spectral data discrepancies when confirming oxadiazole ring formation?
- Combine 2D NMR (HSQC, HMBC) to assign quaternary carbons and heteronuclear couplings.
- Compare experimental X-ray diffraction data (e.g., C–N bond lengths of 1.32–1.35 Å for oxadiazole) with literature values .
- Monitor cyclization by-products (e.g., open-chain hydrazides) via LC-MS .
Q. What key considerations guide in vitro model selection for therapeutic evaluation?
Q. How to determine the oxidative stability of the allyl group under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
